
2,2-Diphenyl-3-(1-pyrrolidino)propionitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Diphenyl-3-(1-pyrrolidino)propionitrile is a chemical compound that features a pyrrolidine ring attached to a propionitrile group, with two phenyl groups at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-3-(1-pyrrolidino)propionitrile typically involves the reaction of pyrrolidine with a suitable nitrile precursor. One common method is the nucleophilic addition of pyrrolidine to a nitrile compound, followed by cyclization to form the pyrrolidine ring. The reaction conditions often require a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of catalytic systems to enhance reaction rates and yields. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
2,2-Diphenyl-3-(1-pyrrolidino)propionitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
科学的研究の応用
2,2-Diphenyl-3-(1-pyrrolidino)propionitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2-Diphenyl-3-(1-pyrrolidino)propionitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity to these targets, while the phenyl groups contribute to the compound’s overall stability and reactivity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Pyrrolidine: A simpler analog with a similar ring structure but lacking the phenyl groups and nitrile functionality.
2,2-Diphenylpropionitrile: Similar in structure but without the pyrrolidine ring.
3-(1-Pyrrolidino)propionitrile: Lacks the phenyl groups but retains the pyrrolidine and nitrile functionalities.
Uniqueness
2,2-Diphenyl-3-(1-pyrrolidino)propionitrile is unique due to the combination of its pyrrolidine ring, phenyl groups, and nitrile functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
34604-62-1 |
|---|---|
分子式 |
C19H20N2 |
分子量 |
276.4 g/mol |
IUPAC名 |
2,2-diphenyl-3-pyrrolidin-1-ylpropanenitrile |
InChI |
InChI=1S/C19H20N2/c20-15-19(16-21-13-7-8-14-21,17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-14,16H2 |
InChIキー |
ALFRFUMWZNIYMQ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


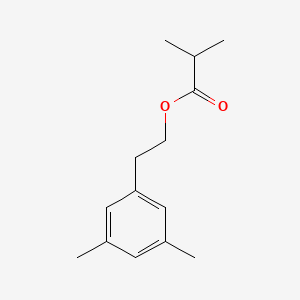
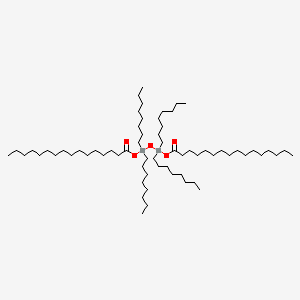

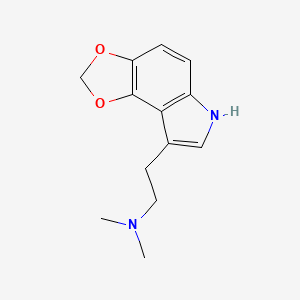

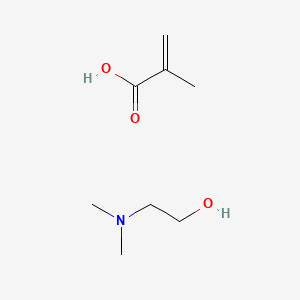
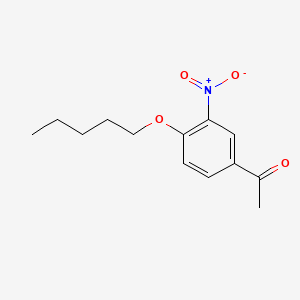
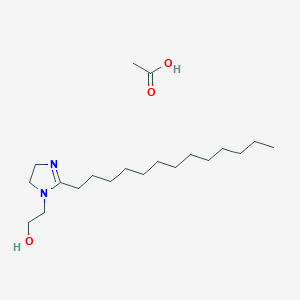
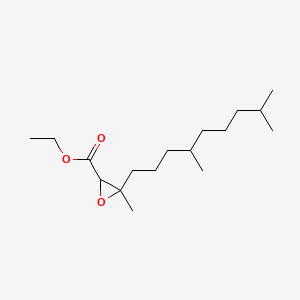

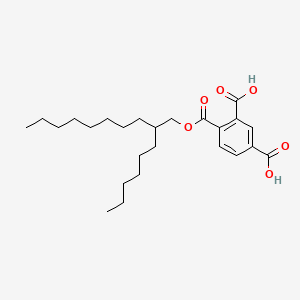
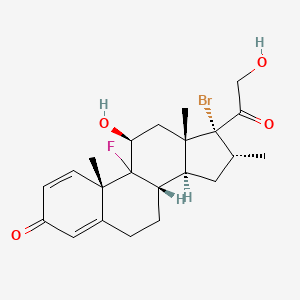

![N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9-octadecenamide)](/img/structure/B12687741.png)
